molecular formula C12H14BrNO5S B11104775 Methyl 4-bromo-3-(morpholin-4-ylsulfonyl)benzoate

Methyl 4-bromo-3-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B11104775
M. Wt: 364.21 g/mol
InChI Key: ARNPZHNRTUZSIO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(morpholinosulfonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a morpholine sulfonyl group, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-(morpholinosulfonyl)benzoate typically involves a multi-step process. One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the desired position on the benzene ring. This is followed by the introduction of the morpholine sulfonyl group through a sulfonation reaction. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(morpholinosulfonyl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids, ketones, or aldehydes.

    Reduction Reactions: Products include alcohols or other reduced forms of the ester group.

Scientific Research Applications

Methyl 4-bromo-3-(morpholinosulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets. The bromine atom and the morpholine sulfonyl group can participate in various binding interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis to release the active form of the compound.

Comparison with Similar Compounds

Methyl 4-bromo-3-(morpholinosulfonyl)benzoate can be compared with other similar compounds such as:

    Methyl 4-bromo-3-methylbenzoate: This compound lacks the morpholine sulfonyl group, making it less versatile in terms of chemical reactivity.

    Methyl 4-bromo-3-(4-morpholinylsulfonyl)benzoate: This compound has a similar structure but may differ in terms of its reactivity and applications.

Properties

Molecular Formula

C12H14BrNO5S

Molecular Weight

364.21 g/mol

IUPAC Name

methyl 4-bromo-3-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C12H14BrNO5S/c1-18-12(15)9-2-3-10(13)11(8-9)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

ARNPZHNRTUZSIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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